CDDO-2P-Im Pharmacokinetic Stability: A Direct Head-to-Head Comparison with CDDO-Im
CDDO-2P-Im exhibits enhanced pharmacokinetic stability compared to its parent compound CDDO-Imidazolide (CDDO-Im), as demonstrated in both in vitro human plasma and in vivo mouse studies [1]. The study notes that 'each new analogue was more stable than CDDO-Im' [1]. This improved stability is a critical differentiator, as it translates to higher and more sustained tissue concentrations.
| Evidence Dimension | Pharmacokinetic Stability |
|---|---|
| Target Compound Data | More stable than CDDO-Im (qualitative assessment from in vitro human plasma and in vivo mouse studies) |
| Comparator Or Baseline | CDDO-Imidazolide (CDDO-Im) is less stable |
| Quantified Difference | Not numerically quantified in the abstract; described as 'more stable' and leading to 'much higher concentrations' in tissues [1] |
| Conditions | In vitro human plasma stability assay; in vivo mouse pharmacokinetic study following oral gavage [1] |
Why This Matters
Improved stability directly correlates with better bioavailability and higher tissue exposure, which are key determinants of in vivo efficacy and reduces the required dose or dosing frequency compared to less stable analogs.
- [1] Cao M, Onnis B, Bonato A, et al. Novel synthetic pyridyl analogues of CDDO-Imidazolide are useful new tools in cancer prevention. Pharmacol Res. 2015;100:135-147. View Source
